Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate

Description

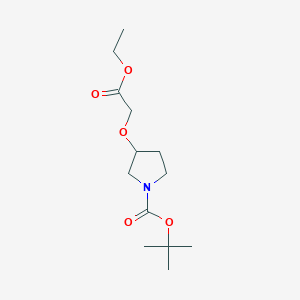

Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-ethoxy-2-oxoethoxy substituent at the 3-position of the pyrrolidine ring. The 2-ethoxy-2-oxoethoxy group consists of an ethoxy ester linked via an ether oxygen, conferring both lipophilic and electron-withdrawing characteristics to the molecule.

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-17-11(15)9-18-10-6-7-14(8-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASZQVNDVYRJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine

- Reagents: Pyrrolidine or 3-substituted pyrrolidine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate)

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Conditions: Room temperature to mild heating (0–25 °C)

- Mechanism: The nitrogen of pyrrolidine attacks the Boc2O, forming a carbamate protecting group.

This step ensures selective protection of the pyrrolidine nitrogen, facilitating regioselective substitution at the 3-position.

Functionalization at the 3-Position

- Starting Material: Boc-protected pyrrolidine

- Reagents: Ethyl bromoacetate or ethyl chloroacetate for alkylation; base such as potassium carbonate or sodium hydride to generate the nucleophile

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile

- Conditions: Mild heating (40–80 °C) under inert atmosphere to avoid side reactions

The nucleophilic nitrogen or carbon at the 3-position attacks the electrophilic carbon of the ethyl haloacetate, introducing the ethoxy-oxoethoxy group via an ether or ester linkage.

Alternative Coupling Methods

- Coupling Reagents: Carbodiimides (e.g., EDC, DCC) or activated esters

- Solvent: Dichloromethane, THF, or N-methylpyrrolidone (NMP)

- Catalysts: 4-Dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) as base

- Procedure: Coupling of Boc-protected 3-hydroxypyrrolidine with ethyl oxoacetate derivatives to form the ester linkage

This method is often preferred for better yields and mild reaction conditions, reducing side product formation.

Representative Experimental Data Table

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrrolidine | Boc2O, triethylamine, DCM, 0–25 °C | 85–90 | Efficient Boc protection |

| 2 | Boc-pyrrolidine | Ethyl bromoacetate, K2CO3, DMF, 60 °C | 70–80 | Alkylation at 3-position |

| 3 | Boc-3-(2-hydroxyethyl)pyrrolidine | Ethyl oxoacetate, EDC, DMAP, DCM, rt | 75–85 | Esterification coupling |

Research Findings and Optimization

- Stereoselectivity: The use of chiral starting materials or chiral catalysts ensures retention of stereochemistry at the 3-position during substitution, critical for biological activity.

- Solvent Effects: Polar aprotic solvents improve nucleophilicity and reaction rates in alkylation steps.

- Base Selection: Mild bases like potassium carbonate minimize side reactions compared to stronger bases.

- Purification: Flash chromatography or recrystallization from ethyl acetate/hexane mixtures yields pure product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor, interacting with enzymes and affecting their activity. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The structural uniqueness of tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate lies in its substituent pattern. Below is a comparison with analogous pyrrolidine derivatives:

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Start with tert-butyl 3-aminomethylpyrrolidine-1-carboxylate or similar nitrogen-containing precursors. React with 2-ethoxy-2-oxoethyl derivatives (e.g., ethyl bromoacetate) under basic conditions (e.g., triethylamine) to introduce the ethoxy-oxoethoxy moiety .

- Step 2 : Optimize reaction conditions by testing solvents (e.g., dichloromethane, THF), temperatures (0–25°C), and catalysts (e.g., DMAP) to improve yield and selectivity .

- Step 3 : Monitor reaction progress via TLC or LC-MS. Purify using flash chromatography (hexane/EtOAc gradients) or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be identified?

- Methodology :

- NMR : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for signals corresponding to the tert-butyl group (~1.4 ppm, singlet), pyrrolidine ring protons (2.5–3.5 ppm), and ethoxy-oxoethoxy carbonyl (~4.2–4.4 ppm and ~170 ppm in <sup>13</sup>C) .

- HRMS : Confirm molecular formula (C14H23NO5) with exact mass matching theoretical values (e.g., m/z 285.1576 [M+H]<sup>+</sup>) .

- IR : Identify carbonyl stretches (~1740 cm<sup>-1</sup> for ester groups) and C-O-C ether vibrations (~1100 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound analogs?

- Methodology :

- Comparative Analysis : Compare assay conditions (e.g., cell lines, incubation times, concentrations) across studies. For example, analogs with halogen substitutions (e.g., Cl vs. Br) may show varying receptor binding due to lipophilicity differences .

- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like enzymes or receptors, cross-referenced with experimental IC50 values .

Q. What strategies are employed to enhance the enantiomeric purity of this compound during synthesis?

- Methodology :

- Chiral Catalysis : Use enantioselective catalysts (e.g., iridacycle complexes) for cyclization steps to favor desired stereoisomers .

- Resolution Techniques : Separate enantiomers via chiral column chromatography (e.g., Chiralpak AD-H) or enzymatic resolution with lipases .

- Monitoring : Track enantiomeric excess (ee) using polarimetry or chiral HPLC .

Q. How does the tert-butyl group influence the stability and reactivity of this compound under varying pH conditions?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies at pH 1–13 (simulating gastric to physiological conditions). Monitor decomposition via NMR or LC-MS. The tert-butyl group typically enhances steric protection, reducing hydrolysis rates at the ester moiety .

- Kinetic Analysis : Calculate rate constants for ester hydrolysis under acidic/basic conditions using UV-Vis spectroscopy .

Q. What computational tools are recommended for predicting the crystallographic behavior of this compound derivatives?

- Methodology :

- Software : Use Mercury (Cambridge Crystallographic Data Centre) for packing pattern analysis and void visualization. Compare with analogous pyrrolidine structures in the Cambridge Structural Database (CSD) .

- Molecular Dynamics : Simulate crystal lattice stability with tools like GROMACS, focusing on hydrogen-bonding networks and steric effects .

Data Contradiction and Analysis

Q. How should researchers resolve conflicting data on the oxidative stability of this compound in different solvents?

- Methodology :

- Controlled Replication : Repeat oxidation experiments (e.g., using KMnO4/CrO3) in solvents like DMSO, THF, and EtOAc. Monitor by TLC and quantify products via GC-MS .

- Solvent Parameter Analysis : Correlate solvent polarity (logP) and dielectric constants with oxidation rates to identify optimal stability conditions .

Tables for Key Data

Table 1 : Key Spectral Signatures for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| <sup>1</sup>H NMR | 1.4 ppm (tert-butyl, s), 3.2–3.5 ppm (pyrrolidine CH2), 4.2–4.4 ppm (ethoxy CH2) | |

| <sup>13</sup>C NMR | 170 ppm (ester C=O), 80 ppm (tert-butyl C), 60–70 ppm (pyrrolidine C) | |

| HRMS | m/z 285.1576 [M+H]<sup>+</sup> (C14H23NO5) |

Table 2 : Common Synthetic Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.